molecular formula C17H16N2O4 B13124916 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- CAS No. 69093-18-1

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-

Cat. No.: B13124916
CAS No.: 69093-18-1
M. Wt: 312.32 g/mol
InChI Key: DAHSRRGMYJJGTF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- is a complex organic compound with the molecular formula C17H16N2O4 and a molecular weight of 312.32 . This compound is part of the anthracenedione family, known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction and subsequent amination . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired products .

Major Products Formed

Scientific Research Applications

9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to its effects on cellular processes. For example, its anti-cancer properties may be attributed to its ability to interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

69093-18-1

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1-amino-4,8-dihydroxy-5-(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H16N2O4/c1-7(2)19-9-4-6-11(21)15-13(9)17(23)14-10(20)5-3-8(18)12(14)16(15)22/h3-7,19-21H,18H2,1-2H3

InChI Key

DAHSRRGMYJJGTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N

Origin of Product

United States

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